4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline is a chemical compound with the molecular formula C₁₁H₁₄ClNO and a molecular weight of approximately 211.688 g/mol. It is classified as an aromatic amine due to the presence of an aniline group, which is substituted with both a chloro and a methoxy group. The compound features a cyclopropylmethyl substituent, which contributes to its unique properties and potential biological activities. Its structural formula can be represented as follows:
The compound appears as a crystalline or powder form, typically white to cream in color, and has a melting point ranging from 76.5 to 82.5 °C .
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or improved properties for specific applications.
Further research is needed to elucidate the specific biological effects of this compound.
Synthesis of 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline generally involves several key steps:
These methods enable the production of this compound in sufficient quantities for research and application purposes.
4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline has potential applications in various fields:
The versatility of this compound makes it valuable in both research and industrial applications.
Interaction studies involving 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline focus on its behavior in biological systems and its interactions with other molecules. Key areas include:
Such studies are essential for advancing knowledge about the compound's efficacy and safety.
Several compounds share structural similarities with 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline, each exhibiting unique properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Bromo-N-(cyclopropylmethyl)-3-methoxyaniline | Not available | Similar structure with bromine substitution |
| 3-Chloro-N-(cyclopropylmethyl)-4-methoxyaniline | 1156170-95-4 | Different position of chloro and methoxy |
| 4-Chloro-3-methoxyaniline | 13726-14-2 | Lacks cyclopropylmethyl group |
These compounds are notable for their varying biological activities and applications, highlighting the importance of functional groups in determining chemical behavior.